Cas no 54-66-0 (N~1~-benzyl-N~2~,N~2~-dimethyl-N~1~-phenylbutane-1,2-diamine)
54-66-0 structure
Product Name:N~1~-benzyl-N~2~,N~2~-dimethyl-N~1~-phenylbutane-1,2-diamine
CAS-nummer:54-66-0
MF:C19H26N2
MW:282.423144817352
CID:1590162
PubChem ID:6453048
Update Time:2025-04-21
N~1~-benzyl-N~2~,N~2~-dimethyl-N~1~-phenylbutane-1,2-diamine Chemische en fysische eigenschappen
Naam en identificatie
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- N~1~-benzyl-N~2~,N~2~-dimethyl-N~1~-phenylbutane-1,2-diamine
- 1,2-Butanediamine, N1-benzyl-N2,N2-dimethyl-N1-phenyl-
- N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine
- 1-N-benzyl-2-N,2-N-dimethyl-1-N-phenylbutane-1,2-diamine
- 54-66-0
- DTXSID30968821
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- Inchi: 1S/C19H26N2/c1-4-18(20(2)3)16-21(19-13-9-6-10-14-19)15-17-11-7-5-8-12-17/h5-14,18H,4,15-16H2,1-3H3
- InChI-sleutel: PWDPOBUGUYQWSY-UHFFFAOYSA-N
- LACHT: N(C1C=CC=CC=1)(CC1C=CC=CC=1)CC(CC)N(C)C
Berekende eigenschappen
- Exacte massa: 282.20978
- Monoisotopische massa: 282.209599
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 7
- Complexiteit: 265
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 6.5
- XLogP3: 4.5
Experimentele eigenschappen
- Dichtheid: 1.014
- Kookpunt: 399.3°C at 760 mmHg
- Vlampunt: 176.8°C
- Brekindex: 1.574
- PSA: 6.48
N~1~-benzyl-N~2~,N~2~-dimethyl-N~1~-phenylbutane-1,2-diamine Gerelateerde literatuur
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Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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